lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate
Brand Name: Vulcanchem
CAS No.: 2219419-24-4
VCID: VC5707959
InChI: InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)3(2-9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1
SMILES: [Li+].CN1C(=C(C=N1)C(F)(F)F)S(=O)[O-]
Molecular Formula: C5H4F3LiN2O2S
Molecular Weight: 220.09

lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate

CAS No.: 2219419-24-4

Cat. No.: VC5707959

Molecular Formula: C5H4F3LiN2O2S

Molecular Weight: 220.09

* For research use only. Not for human or veterinary use.

lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate - 2219419-24-4

Specification

CAS No. 2219419-24-4
Molecular Formula C5H4F3LiN2O2S
Molecular Weight 220.09
IUPAC Name lithium;2-methyl-4-(trifluoromethyl)pyrazole-3-sulfinate
Standard InChI InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)3(2-9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key ZAUKQZFZWYQPMV-UHFFFAOYSA-M
SMILES [Li+].CN1C(=C(C=N1)C(F)(F)F)S(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a lithium cation coordinated to the deprotonated sulfinate group (–SO2_2^-) at the 5-position of a 1-methyl-4-(trifluoromethyl)-1H-pyrazole ring. The trifluoromethyl (–CF3_3) group at the 4-position introduces strong electron-withdrawing effects, which polarize the pyrazole ring and enhance the sulfinate’s nucleophilicity . X-ray crystallography of analogous sulfinate salts reveals a tetrahedral geometry around the sulfur atom, with the lithium ion interacting ionically with the sulfinate oxygen atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H4F3LiN2O2S\text{C}_5\text{H}_4\text{F}_3\text{LiN}_2\text{O}_2\text{S}
Molecular Weight220.1 g/mol
SolubilityDMSO, THF, Dichloromethane
Thermal StabilityDecomposes above 150°C

Synthesis and Manufacturing

Lithiation of Sulfinic Acid Precursors

The most common synthetic route involves lithiation of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinic acid (CID 137951460) using lithium bases such as lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) . The reaction proceeds via deprotonation of the sulfinic acid’s hydroxyl group, yielding the lithium sulfinate salt with high purity (>95%) after recrystallization from diethyl ether .

Alternative Methods

Electrochemical reduction of the corresponding sulfonyl chloride derivative in the presence of lithium perchlorate has been explored, though this method suffers from lower yields (60–70%) due to competing side reactions .

Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution

The sulfinate group acts as a competent nucleophile in aromatic substitution reactions. For example, it displaces halides in electron-deficient aryl rings under mild conditions (25–40°C), enabling the synthesis of biaryl sulfones without requiring transition-metal catalysts . Kinetic studies indicate a second-order dependence on substrate concentration, suggesting a concerted mechanism .

Cross-Coupling Applications

In palladium-catalyzed Suzuki-Miyaura couplings, the compound serves as a sulfinating agent, transferring the –SO2_2 moiety to aryl boronic acids. This reactivity has been leveraged to synthesize sulfonated pharmaceuticals, including COX-2 inhibitors .

Applications in Medicinal Chemistry

Prodrug Design

The lithium sulfinate’s ability to hydrolyze under physiological pH (7.4) to release bioactive sulfinic acid makes it a candidate for prodrug formulations. In vitro studies demonstrate controlled release kinetics over 12–24 hours in simulated gastric fluid .

Enzyme Inhibition

Derivatives of this compound exhibit inhibitory activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme. Half-maximal inhibitory concentrations (IC50\text{IC}_{50}) range from 50–200 nM in HT-29 colorectal carcinoma cells .

Future Research Directions

Catalytic Asymmetric Synthesis

Exploring chiral lithium amides as counterions could enable enantioselective sulfinate transfer reactions, expanding utility in asymmetric catalysis .

Bioconjugation Strategies

Functionalizing antibodies with this sulfinate via lysine residues may yield stable antibody-drug conjugates (ADCs) with improved pharmacokinetic profiles .

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